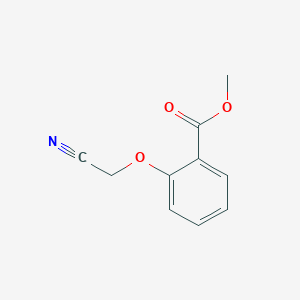

Methyl 2-(cyanomethoxy)benzoate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-(cyanomethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-10(12)8-4-2-3-5-9(8)14-7-6-11/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWTWTDYLCCEKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365060 | |

| Record name | methyl 2-(cyanomethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1641-00-5 | |

| Record name | methyl 2-(cyanomethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2-(cyanomethoxy)benzoate CAS number 1641-00-5

An In-depth Technical Guide to Methyl 2-(cyanomethoxy)benzoate

This guide provides a comprehensive technical overview of this compound (CAS No. 1641-00-5), a versatile chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into its chemical properties, synthesis, characterization, and potential applications, grounding all information in established scientific principles.

Introduction and Molecular Profile

This compound is an organic compound featuring a benzoate core structure modified with a cyanomethoxy group at the ortho position.[1] This unique combination of an ester, an ether, and a nitrile functional group on an aromatic ring makes it a valuable building block in synthetic chemistry.[1] It is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Typically appearing as a colorless to pale yellow liquid or solid, its physical state is dependent on purity.[1]

The presence of multiple reactive sites—the ester, the nitrile, and the aromatic ring—offers significant synthetic flexibility, allowing for a wide range of chemical transformations. Its moderate polarity influences its solubility and handling characteristics in various organic solvents.[1]

Physicochemical and Structural Data

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1641-00-5 | [2][3][4] |

| Molecular Formula | C₁₀H₉NO₃ | [1][2] |

| Molecular Weight | 191.18 g/mol | [1][2][4] |

| IUPAC Name | This compound | [2] |

| Synonyms | (2-carbomethoxyphenoxy)acetonitrile, 2-Carbomethoxyphenoxyacetonitril | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Density | 1.185 g/cm³ | [2] |

| InChI | InChI=1/C10H9NO3/c1-13-10(12)8-4-2-3-5-9(8)14-7-6-11/h2-5H,7H2,1H3 | [1] |

| SMILES | COC(=O)c1ccccc1OCC#N | [1] |

Synthesis Protocol: A Mechanistic Approach

While specific industrial synthesis routes are often proprietary, a robust and logical laboratory-scale synthesis can be designed based on fundamental organic chemistry principles. The most direct pathway to this compound is via a Williamson ether synthesis, a reliable method for forming ether linkages.

Causality of Experimental Choices:

-

Reactants: The synthesis starts with Methyl salicylate (methyl 2-hydroxybenzoate) and 2-chloroacetonitrile. Methyl salicylate provides the core benzoate structure with a nucleophilic hydroxyl group. 2-chloroacetonitrile serves as the electrophile, providing the cyanomethyl moiety.

-

Base: Potassium carbonate (K₂CO₃) is chosen as a mild, cost-effective base. Its role is to deprotonate the phenolic hydroxyl group of methyl salicylate, forming a more potent nucleophile (a phenoxide). This step is critical for the subsequent nucleophilic attack.

-

Solvent: Acetone is an excellent polar aprotic solvent for this type of Sₙ2 reaction. It readily dissolves the reactants and facilitates the reaction without interfering by protonating the nucleophile.

-

Work-up: The aqueous work-up is designed to remove the inorganic base and salts. Extraction with a water-immiscible organic solvent like ethyl acetate isolates the desired product from the aqueous phase. The final purification via column chromatography ensures high purity by separating the product from any unreacted starting materials or minor byproducts.

Experimental Protocol: Williamson Ether Synthesis

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl salicylate (1.0 eq.), potassium carbonate (1.5 eq.), and acetone (10 volumes).

-

Addition of Electrophile: While stirring the suspension, add 2-chloroacetonitrile (1.2 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the methyl salicylate starting material is consumed.

-

Quenching and Extraction: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetone. Redissolve the residue in ethyl acetate (15 volumes) and wash with water (2 x 10 volumes) followed by brine (1 x 10 volumes).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization Profile

Structural elucidation is a critical step for validating the successful synthesis of a target compound. The following table outlines the expected spectroscopic data for this compound based on its chemical structure.

| Technique | Expected Observations |

| ¹H NMR | ~7.8-8.0 ppm (dd, 1H): Aromatic proton ortho to the ester.~7.5-7.7 ppm (m, 1H): Aromatic proton para to the ester.~7.0-7.2 ppm (m, 2H): Remaining two aromatic protons.~4.9 ppm (s, 2H): Methylene protons of the cyanomethoxy group (-O-CH₂-CN).~3.9 ppm (s, 3H): Methyl protons of the ester group (-COOCH₃). |

| ¹³C NMR | ~166 ppm: Carbonyl carbon of the ester.~157 ppm: Aromatic carbon attached to the ether oxygen.~115-135 ppm: Remaining aromatic carbons.~116 ppm: Nitrile carbon (-C≡N).~55 ppm: Methylene carbon of the cyanomethoxy group (-O-CH₂-CN).~52 ppm: Methyl carbon of the ester group (-COOCH₃). |

| FT-IR (cm⁻¹) | ~2255 cm⁻¹: Sharp, medium intensity peak for the C≡N stretch.~1730 cm⁻¹: Strong intensity peak for the C=O stretch of the ester.~1600, 1490 cm⁻¹: Peaks for aromatic C=C stretching.~1250 cm⁻¹: Strong peak for the asymmetric C-O-C stretch of the ether.~1100 cm⁻¹: Peak for the C-O stretch of the ester. |

| Mass Spec (EI) | m/z 191: Molecular ion peak [M]⁺.m/z 160: Fragment corresponding to the loss of the methoxy group [-OCH₃].m/z 132: Fragment corresponding to the loss of the carbomethoxy group [-COOCH₃]. |

Analytical Workflow for Quality Control

Ensuring the purity and identity of a synthesized compound is paramount, especially in a drug development context. A standard analytical workflow combines chromatographic separation with spectroscopic identification.

Workflow Protocol

-

Reaction Monitoring: Use Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) to track the consumption of starting materials and the formation of the product.

-

Purity Assessment: After purification, assess the final compound's purity using High-Performance Liquid Chromatography (HPLC) with a UV detector. A single, sharp peak indicates high purity.

-

Structural Confirmation:

Analytical Workflow Diagram

Caption: Standard analytical workflow for compound validation.

Reactivity and Applications in Drug Discovery

This compound is a valuable scaffold due to the orthogonal reactivity of its functional groups.[1] This allows for selective chemical modifications, making it a powerful tool for building molecular diversity in drug discovery libraries.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides or other esters. It can also be reduced to a primary alcohol.

-

Nitrile Group: The nitrile is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This amine can then undergo a host of further reactions.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the existing substituents directing incoming electrophiles.

The introduction of methyl groups and related functionalities into lead compounds is a key strategy in drug design.[7] These modifications can modulate physicochemical properties, pharmacodynamics, and pharmacokinetics.[7] Benzoate derivatives, in particular, have been explored as modulators of critical biological pathways, including DNA methylation and cancer metabolism.[8][9] The structure of this compound provides a framework that can be elaborated upon to generate novel candidates for such therapeutic targets.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. The compound is an ester and a nitrile, and may exhibit reactivity typical of these classes.[1]

-

General Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]

-

Hazards: Avoid inhalation, ingestion, and contact with skin and eyes. While specific toxicity data is limited, related compounds can be toxic if swallowed, inhaled, or in contact with skin.[11]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10][12]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[10]

-

Stability: The compound is generally stable under normal storage conditions.[10]

Disclaimer: This information is for guidance only. Always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- Methyl 2-(cyanomethyl)benzoate | C10H9NO2 | CID 588805.

- CAS NO. 1641-00-5 | methyl 2-(cyanomethoxy)

- METHYL 2-(CYANOMETHOXY)

- [Application of methyl in drug design].

- Analytical Methods. The Royal Society of Chemistry. [Link]

- Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma.

- Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism.

Sources

- 1. CAS 1641-00-5: METHYL 2-(CYANOMETHOXY)BENZENECARBOXYLATE [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. arctomsci.com [arctomsci.com]

- 4. CAS 1641-00-5 | 4637-1-0Q | MDL MFCD01924694 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.ie [fishersci.ie]

- 11. Methyl 2-(cyanomethyl)benzoate | C10H9NO2 | CID 588805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound, CasNo.1641-00-5 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(cyanomethoxy)benzoate

Introduction

Methyl 2-(cyanomethoxy)benzoate is an organic compound that holds significant interest for researchers in medicinal chemistry and drug development. Its unique molecular architecture, incorporating an ester, a nitrile, and an ether linkage on an aromatic scaffold, presents a versatile platform for the synthesis of more complex molecules. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and predictive insights. Furthermore, it details the experimental protocols necessary for the empirical determination of these properties, ensuring scientific rigor and reproducibility. This document is intended to serve as a vital resource for scientists engaged in the design and development of novel therapeutics.

Molecular and Physicochemical Profile

This compound, with the CAS number 1641-00-5, is a moderately polar molecule. This polarity is a direct consequence of its constituent functional groups: the ester, the nitrile, and the ether. This structural feature is a key determinant of its solubility in various organic solvents. Depending on its purity and the ambient conditions, it can manifest as a colorless to pale yellow liquid or as a white to off-white crystalline powder.[1]

Core Physicochemical Data

A compilation of the fundamental physicochemical properties of this compound is presented in the table below. This data is essential for a variety of applications, from reaction planning to formulation development.

| Property | Value | Source |

| CAS Number | 1641-00-5 | [1][2][3][4] |

| Molecular Formula | C₁₀H₉NO₃ | [2][3] |

| Molecular Weight | 191.183 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid; white to off-white crystalline powder | [1] |

| Melting Point | 53-55 °C | [2] |

| Boiling Point | 327.1 °C at 760 mmHg | [2] |

| Density | 1.185 g/cm³ | [2] |

| Flash Point | 142.4 °C | [2] |

| Vapor Pressure | 0.000206 mmHg at 25°C | [2] |

| Refractive Index | 1.523 | [2] |

| LogP (XLogP3) | 1.376 | [2] |

Spectroscopic and Structural Elucidation

The structural identity and purity of this compound are definitively established through a combination of spectroscopic techniques. Below is a predictive analysis of the expected spectral data, based on the known characteristics of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the cyanomethoxy group, and the methyl protons of the ester. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The methylene protons adjacent to the oxygen and the cyano group would likely present as a singlet around 4.8-5.0 ppm. The methyl ester protons are expected to be a sharp singlet at approximately 3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for all 10 carbon atoms in unique electronic environments.[5] Key predicted chemical shifts include the carbonyl carbon of the ester at around 165 ppm, the nitrile carbon in the range of 115-120 ppm, and the carbons of the aromatic ring between 110-140 ppm. The methyl carbon of the ester is expected around 52 ppm, and the methylene carbon of the cyanomethoxy group should appear around 60-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups. A strong absorption band is expected for the carbonyl (C=O) stretch of the ester at approximately 1720-1740 cm⁻¹. The nitrile (C≡N) stretch will likely appear as a medium intensity peak around 2240-2260 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages will be visible in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching can be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will be seen just below 3000 cm⁻¹.[6][7]

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (191.18).[8] Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 160, or the loss of the entire methoxycarbonyl group (-COOCH₃) resulting in a fragment at m/z 132. Cleavage of the cyanomethoxy group could also be a prominent fragmentation pathway.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.[9] The sample is packed tightly by tapping the tube.[9][10]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Initial Determination: A rapid heating rate (4-5 °C/minute) is used to get an approximate melting point.[11]

-

Accurate Determination: The apparatus is cooled to at least 20 °C below the approximate melting point.[11] A new sample is heated at a slower rate of 1-2 °C per minute when the temperature is about 15 °C below the expected melting point.[9][11]

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[11]

Caption: Workflow for Melting Point Determination.

Partition Coefficient (LogP) Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology:

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[12]

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).[12]

-

Partitioning: A known volume of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.

-

Equilibration: The vial is shaken vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases and then left to stand to allow for complete phase separation.[13]

-

Phase Separation and Analysis: Aliquots are carefully taken from both the n-octanol and aqueous layers. The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Caption: Workflow for LogP Determination.

Aqueous Solubility Determination

Solubility is a fundamental property that affects a drug's bioavailability.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of water or a relevant buffer in a vial.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is removed by centrifugation or filtration.

-

Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method, such as HPLC with UV detection.

-

Reporting: The solubility is reported in units such as mg/mL or µg/mL.

Caption: Workflow for Aqueous Solubility Determination.

Acid Dissociation Constant (pKa) Determination

The pKa value provides insight into the ionization state of a molecule at different pH values, which is crucial for understanding its behavior in biological systems. This compound does not possess strongly acidic or basic functional groups. The ester can undergo hydrolysis under acidic or basic conditions, and the alpha-protons to the nitrile are very weakly acidic. A direct pKa measurement might be challenging, but the following protocol for potentiometric titration is a standard method for compounds with ionizable groups.[14][15][16]

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, often a mixture of water and a co-solvent like methanol to ensure solubility.[15]

-

Titration: The solution is titrated with a standardized solution of a strong acid or base while monitoring the pH with a calibrated pH electrode.[14][15]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on this curve.[14]

Caption: Workflow for pKa Determination.

Synthesis, Reactivity, and Stability

This compound is a valuable intermediate in organic synthesis. It can be synthesized from readily available starting materials such as methyl salicylate. A plausible synthetic route involves the Williamson ether synthesis, where the phenoxide of methyl salicylate reacts with chloroacetonitrile.

The reactivity of this compound is governed by its ester and nitrile functionalities. The ester group can undergo hydrolysis to the corresponding carboxylic acid under both acidic and basic conditions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

The stability of this compound is generally good under neutral conditions. However, prolonged exposure to strong acids or bases, or high temperatures, can lead to decomposition, primarily through hydrolysis of the ester or nitrile groups.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound. By combining available data with predictive analysis and established experimental protocols, this document serves as a comprehensive resource for researchers. A thorough understanding of these properties is paramount for the effective utilization of this compound in drug discovery and development, enabling more informed decisions in the synthesis, formulation, and biological evaluation of new chemical entities.

References

- DETERMINATION OF MELTING POINTS. (n.d.).

- Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.

- J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.

- Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure.

- protocols.io. (2024, September 23). LogP / LogD shake-flask method.

- Lokey Lab Protocols. (2017, March 6). Shake Flask logK.

- Arctom. (n.d.). CAS NO. 1641-00-5 | this compound | Catalog EN300-131446.

- PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.

- Supporting Information. (n.d.).

- JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).

- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.

- PubMed Central. (n.d.). Calculation of Aqueous Solubility of Organic Compounds.

- Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.

- lookchem.com. (n.d.). This compound, CasNo.1641-00-5 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).

- docbrown.info. (n.d.). mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen.

- ACS Publications. (2020, July 17). Development of a Robust Protocol for the Determination of Weak Acids’ pKa Values in DMSO.

- docbrown.info. (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- YouTube. (2025, February 14). How To Determine PKA Of Organic Compounds? - Chemistry For Everyone.

- docbrown.info. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen.

- PubMed Central. (2013, August 8). Development of Methods for the Determination of pKa Values.

- PrepChem.com. (n.d.). Synthesis of a) Methyl 2-(2-nitro-4-trifluoromethylphenoxy)benzoate.

- ACS Publications. (n.d.). Nitrile Oxides. V. Stable Aromatic Nitrile Oxides1,2.

- Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds.

- PubChem. (n.d.). Methyl 2-cyanobenzoate.

- brainly.com. (2022, December 6). [FREE] Provide the IR spectrum analysis for methyl benzoate.

- The Royal Society of Chemistry. (n.d.). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air.

- ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,....

Sources

- 1. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 2. thinksrs.com [thinksrs.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Methyl 2-methoxybenzoate(606-45-1) 13C NMR spectrum [chemicalbook.com]

- 5. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. brainly.com [brainly.com]

- 7. researchgate.net [researchgate.net]

- 8. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. jk-sci.com [jk-sci.com]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. youtube.com [youtube.com]

A Comprehensive Guide to the Structural Elucidation of Methyl 2-(cyanomethoxy)benzoate

This in-depth technical guide provides a comprehensive framework for the structural elucidation of Methyl 2-(cyanomethoxy)benzoate (CAS No: 1641-00-5), a key organic intermediate.[1][2][3] Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to offer a deep, mechanistic understanding of the analytical techniques employed. By integrating predictive data with established spectroscopic principles, this guide establishes a self-validating system for unambiguous structure confirmation.

Introduction to this compound

This compound is a bifunctional molecule incorporating both an ester and a nitrile group, making it a valuable building block in organic synthesis. Its precise characterization is paramount for ensuring purity, understanding reactivity, and meeting regulatory standards in any subsequent application.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1641-00-5 | [1][2][3] |

| Molecular Formula | C₁₀H₉NO₃ | [4] |

| Molecular Weight | 191.18 g/mol |[1] |

Integrated Spectroscopic Analysis: A Validated Workflow

Caption: A logical workflow for integrating multi-spectroscopic data.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry is the cornerstone of structure elucidation, providing the molecular weight and, through fragmentation analysis, the primary structural components of a molecule.[5]

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Preparation: Dissolve a small quantity of the analyte in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Record the abundance of each ion to generate the mass spectrum.

Expected Data for this compound:

-

Molecular Ion (M⁺•): A prominent peak is expected at m/z = 191 , corresponding to the molecular weight of the compound (C₁₀H₉NO₃). The presence of this peak confirms the molecular formula.

Fragmentation Analysis: The fragmentation pattern in EI-MS is a roadmap of the molecule's weakest bonds and most stable resulting fragments. For this compound, the fragmentation is dictated by the ester and ether functionalities.

Caption: Plausible EI-MS fragmentation pathway for this compound.

-

Loss of a Methoxy Radical (•OCH₃): Cleavage of the ester C-O bond results in a stable acylium ion at m/z = 160 . This is often a significant peak for methyl esters.

-

Loss of the Cyanomethyl Radical (•CH₂CN): Alpha-cleavage at the ether oxygen leads to the expulsion of a cyanomethyl radical, yielding a fragment at m/z = 151 .

-

Decarbonylation: The fragment at m/z 151 can lose a molecule of carbon monoxide (CO) to form a cation at m/z = 123 .[7]

-

Phenyl Cation: Subsequent fragmentation can lead to the formation of the phenyl cation at m/z = 77 .

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Sample Scan: Acquire the sample spectrum.

-

Data Processing: The instrument software automatically subtracts the background spectrum to yield the sample's IR spectrum.

Expected IR Absorptions for this compound:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| ~2255 | Nitrile (C≡N) | Stretch | Medium, Sharp |

| ~1730 | Ester (C=O) | Stretch | Strong, Sharp |

| ~1250 & ~1100 | Ester (C-O) & Ether (Ar-O-C) | Stretch | Strong |

| 3100-3000 | Aromatic C-H | Stretch | Medium |

| 1600-1450 | Aromatic C=C | Stretch | Medium |

| ~750 | Aromatic C-H (ortho-disubstituted) | Out-of-plane bend | Strong |

The presence of a sharp peak around 2255 cm⁻¹ is highly diagnostic for the nitrile group.[8] The strong absorption near 1730 cm⁻¹ is characteristic of an ester carbonyl, and its position suggests conjugation with the aromatic ring.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule, providing detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms.[10][11]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the tube in the NMR spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. For more complex structures, 2D NMR experiments like COSY and HSQC can be performed.

-

Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier Transform to generate the familiar frequency-domain NMR spectrum.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.85 | dd | 1H | H-6 | Deshielded by the adjacent anisotropic effect of the ester carbonyl group. |

| ~7.50 | dt | 1H | H-4 | Typical aromatic proton chemical shift. |

| ~7.15 | dt | 1H | H-5 | Shielded relative to H-4 and H-6. |

| ~7.05 | dd | 1H | H-3 | Shielded by the electron-donating ether oxygen. |

| ~4.90 | s | 2H | -O-CH₂ -CN | Methylene protons adjacent to an electronegative oxygen and a nitrile group. |

| ~3.90 | s | 3H | -O-CH₃ | Methyl protons of the ester group. |

-

Causality: The ortho, meta, and para positions on the benzene ring have distinct electronic environments due to the differing electronic effects of the ester and cyanomethoxy substituents, leading to four separate signals in the aromatic region. The singlet nature of the -OCH₂- and -OCH₃ protons indicates no adjacent protons.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~166.0 | C =O (Ester) | Carbonyl carbons in esters are highly deshielded.[12] |

| ~156.0 | C -2 (Aromatic) | Aromatic carbon directly attached to the electronegative ether oxygen. |

| ~133.5 | C -4 (Aromatic) | Aromatic CH carbon. |

| ~131.0 | C -6 (Aromatic) | Aromatic CH carbon. |

| ~122.0 | C -5 (Aromatic) | Aromatic CH carbon. |

| ~121.0 | C -1 (Aromatic) | Quaternary aromatic carbon attached to the ester group. |

| ~115.5 | C ≡N (Nitrile) | Nitrile carbons appear in this characteristic region.[8] |

| ~114.0 | C -3 (Aromatic) | Aromatic CH carbon shielded by the ortho oxygen. |

| ~55.0 | -O-C H₂-CN | Aliphatic carbon attached to an oxygen atom. |

| ~52.5 | -O-C H₃ | Aliphatic carbon of the methyl ester. |

Conclusion: A Triad of Evidence

The structural elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. Mass spectrometry confirms the molecular formula C₁₀H₉NO₃. Infrared spectroscopy provides definitive evidence for the key nitrile and ester functional groups. Finally, ¹H and ¹³C NMR spectroscopy meticulously map the atomic connectivity and chemical environments, leaving no ambiguity. The convergence of data from these three core techniques provides an unshakeable, authoritative confirmation of the molecular structure.

References

- Lafayette College Libraries. (n.d.). Spectral database for organic compounds, SDBS.

- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.

- Fiveable. (n.d.). Structure Elucidation Definition - Organic Chemistry II Key Term.

- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

- Wiley Analytical Science. (2016). Structure Elucidation in Organic Chemistry.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds.

- Chemchart. (n.d.). This compound (1641-00-5).

- ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter.

- MIT OpenCourseWare. (2021). 15. NMR Spectroscopy Esterification Lecture Part 3.

- ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.

- PubChem. (n.d.). Methyl 2-(cyanomethyl)benzoate.

- Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes.

- Wikipedia. (n.d.). Spectral Database for Organic Compounds.

- re3data.org. (2023). Spectral Database for Organic Compounds.

- Bioregistry. (n.d.). Spectral Database for Organic Compounds.

- Eberhard Breitmaier. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.

- EPFL. (n.d.). Web-based application for in silico fragmentation - MS tools.

- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.

Sources

- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 2. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]

- 3. acdlabs.com [acdlabs.com]

- 4. Predict 1H proton NMR spectra [nmrdb.org]

- 5. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 6. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 7. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]

- 8. Visualizer loader [nmrdb.org]

- 9. Methyl 2-methoxybenzoate(606-45-1) 1H NMR [m.chemicalbook.com]

- 10. Simulate and predict NMR spectra [nmrdb.org]

- 11. rsc.org [rsc.org]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of Methyl 2-(cyanomethoxy)benzoate

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for Methyl 2-(cyanomethoxy)benzoate (CAS No. 1641-00-5), a key intermediate in the development of various pharmaceuticals and agrochemicals. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, experimental protocols, and critical parameters involved in its synthesis. The core focus is on the Williamson ether synthesis, a robust and widely applicable method for the preparation of this target molecule. This guide emphasizes the causality behind experimental choices, ensuring a thorough and practical understanding of the synthesis process.

Introduction to this compound

This compound is an organic compound featuring a benzoate ester and a cyanomethoxy group attached to a benzene ring.[1] Its molecular formula is C₁₀H₉NO₃, and it possesses a molecular weight of 191.18 g/mol .[2] This compound serves as a versatile building block in organic synthesis, largely due to the reactivity of its ester and nitrile functionalities. Its structural attributes make it a valuable precursor in the synthesis of more complex molecules with potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1641-00-5 |

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.18 g/mol |

| Appearance | Colorless to pale yellow liquid or solid[1] |

| SMILES | COC(=O)c1ccccc1OCC#N |

| InChI | InChI=1S/C10H9NO3/c1-13-10(12)8-4-2-3-5-9(8)14-7-6-11/h2-5H,7H2,1H3 |

Primary Synthesis Pathway: The Williamson Ether Synthesis

The most direct and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide or, in this case, a phenoxide ion.[3] The overall transformation for the synthesis of this compound is depicted below:

Scheme 1: General Reaction for the Synthesis of this compound

Caption: Williamson Ether Synthesis of this compound.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

-

Deprotonation: The weakly acidic phenolic hydroxyl group of methyl salicylate is deprotonated by a base to form a more nucleophilic phenoxide ion. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions like hydrolysis of the ester group. Anhydrous potassium carbonate (K₂CO₃) is a commonly used base for this purpose, as it is effective, inexpensive, and easy to handle.[1][4]

-

Nucleophilic Attack (Sₙ2): The resulting phenoxide anion acts as a nucleophile and attacks the electrophilic carbon of the haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile), displacing the halide ion in a classic Sₙ2 fashion.[3] This step forms the desired ether linkage. The use of a primary alkyl halide, such as a haloacetonitrile, is ideal for this reaction as it minimizes the competing E2 elimination pathway.[3]

Caption: Mechanistic steps of the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is a robust procedure for the synthesis of this compound based on established Williamson ether synthesis methodologies for similar phenolic compounds.[1][4]

Materials and Reagents:

-

Methyl Salicylate (Methyl 2-hydroxybenzoate)

-

Chloroacetonitrile (or Bromoacetonitrile)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine methyl salicylate (1.0 eq.), anhydrous potassium carbonate (1.5-2.0 eq.), and anhydrous DMF. The volume of DMF should be sufficient to ensure effective stirring (approximately 5-10 mL per gram of methyl salicylate).

-

Addition of Alkylating Agent: To the stirred suspension, add chloroacetonitrile (1.1-1.2 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and maintain this temperature with stirring for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a larger volume of cold water and stir.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with deionized water and then with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Rationale for Experimental Choices

-

Solvent: Dimethylformamide (DMF) is an excellent choice of solvent for this reaction as it is a polar aprotic solvent that can dissolve both the ionic phenoxide intermediate and the organic reactants.[1] Its high boiling point is also advantageous for reactions requiring heating.

-

Base: Anhydrous potassium carbonate is a mild and effective base for deprotonating the phenol.[1][4] Using an excess ensures complete formation of the phenoxide. It is crucial that the K₂CO₃ is finely powdered to maximize its surface area and reactivity.

-

Alkylating Agent: Both chloroacetonitrile and bromoacetonitrile can be used. Bromoacetonitrile is generally more reactive than chloroacetonitrile, which may lead to shorter reaction times, but it is also more expensive.

-

Temperature: Heating the reaction to 60-80 °C increases the reaction rate without promoting significant side reactions, such as the hydrolysis of the ester.

-

Work-up: The aqueous work-up is designed to remove the DMF solvent, inorganic salts (KX and KHCO₃), and any unreacted starting materials. Washing with brine helps to remove residual water from the organic layer.

Alternative Synthesis Pathways

While the Williamson ether synthesis is the most common and direct method, other theoretical pathways could be considered, though they are generally less practical.

Two-Step Synthesis from Salicylic Acid

One alternative involves a two-step process starting from salicylic acid:

-

Etherification: Reacting salicylic acid with a haloacetonitrile under basic conditions to form 2-(cyanomethoxy)benzoic acid.

-

Esterification: Subsequent esterification of the carboxylic acid group with methanol under acidic catalysis (e.g., Fischer esterification) to yield the final product.

This approach is less atom-economical and introduces an additional reaction and purification step, making it less efficient than the direct O-alkylation of methyl salicylate.

Caption: A two-step alternative synthesis pathway.

Safety Considerations

-

Haloacetonitriles: Chloroacetonitrile and bromoacetonitrile are toxic and lachrymatory. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Dimethylformamide (DMF): DMF is a skin and respiratory irritant. It should also be handled in a fume hood.

-

Bases: While potassium carbonate is relatively benign, stronger bases that could potentially be used, such as sodium hydride, are highly reactive and require careful handling.

Conclusion

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis, utilizing methyl salicylate and a haloacetonitrile as starting materials. The choice of a suitable base, such as potassium carbonate, and a polar aprotic solvent, like DMF, are critical for the success of the reaction. This guide provides a detailed and scientifically grounded protocol that can be readily implemented in a laboratory setting. By understanding the underlying mechanistic principles and the rationale for the chosen experimental conditions, researchers can confidently and efficiently synthesize this valuable chemical intermediate.

References

- ResearchGate. (2013, May 22). What are the ideal conditions for methylating the di hydroxy groups by using potassium carbonate and methyl iodide?

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Khan Academy. Williamson ether synthesis.

- Taylor & Francis. Williamson ether synthesis – Knowledge and References.

- ResearchGate. Scheme 1. Condition of synthesis: i) K2CO3, DMF, room temperature and...

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Methyl 2-(cyanomethoxy)benzoate

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: From Chemical Entity to Therapeutic Candidate

Methyl 2-(cyanomethoxy)benzoate, a small molecule characterized by its ester and nitrile functional groups, currently resides in the vast repository of chemical compounds with largely unexplored biological potential. While its utility as a synthetic intermediate is recognized, its pharmacological profile remains a tabula rasa. This guide eschews a speculative declaration of a non-existent mechanism of action (MoA). Instead, it presents a comprehensive, multi-stage research framework designed to systematically investigate and ultimately define the MoA of this and other novel chemical entities. As senior application scientists, our imperative is not merely to follow protocols but to understand the "why" behind each experimental choice, creating a self-validating cascade of inquiry that builds a robust and defensible mechanistic narrative.

Phase 1: Foundational Characterization & In Silico Triage

Before embarking on costly and time-consuming wet-lab experiments, a thorough in silico and physicochemical characterization is paramount. This initial phase serves to predict the compound's drug-like potential and to generate initial, testable hypotheses regarding its biological targets. The physicochemical properties of a drug are critical as they influence its absorption, distribution, metabolism, and excretion (ADME), which in turn affects its efficacy and safety.[1][2][3][4]

Physicochemical Profiling

A comprehensive analysis of the physicochemical properties of this compound is the first logical step. These properties are foundational to its behavior in biological systems.

| Property | Predicted/Experimental Value (Illustrative) | Significance in Drug Discovery |

| Molecular Weight | 191.18 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| LogP | 1.5 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |

| Hydrogen Bond Donors | 0 | Influences solubility and binding interactions. |

| Hydrogen Bond Acceptors | 4 | Influences solubility and binding interactions. |

| Polar Surface Area (PSA) | 59.3 Ų | Predicts cell permeability and blood-brain barrier penetration. |

| Aqueous Solubility | Predicted: Low to moderate | Critical for formulation and absorption. |

| pKa | Not applicable (no ionizable groups) | Determines the charge state at physiological pH, affecting solubility and target interaction. |

Computational Target Prediction

With the foundational physicochemical data in hand, we turn to computational models to forecast potential biological targets. These methods leverage vast databases of known drug-target interactions and chemical structure-activity relationships.

-

Molecular Docking and Pharmacophore Fitting: These methods computationally "fit" the 3D structure of this compound into the binding sites of a vast array of known protein structures.[5] This can generate a ranked list of potential protein targets.

The output of this phase is not a definitive answer but a set of prioritized hypotheses that will guide the subsequent experimental design.

Caption: Phase 1 Workflow: From Compound to Hypothesis.

Phase 2: In Vitro Screening for Biological Activity

This phase transitions from prediction to empirical observation. The goal is to ascertain whether this compound exhibits any biological activity in controlled in vitro systems and, if so, in what context.

High-Throughput Screening (HTS)

To cast a wide net, the compound should be subjected to a battery of high-throughput screens against diverse biological targets.

-

Biochemical Assays: These assays utilize purified proteins or enzymes to directly measure the compound's effect on their activity.[10][11][12] A broad panel of assays covering major drug target classes (e.g., kinases, proteases, GPCRs, ion channels) is recommended.[13]

-

Cell-Based Assays: These assays use living cells to assess the compound's impact on cellular processes like proliferation, cytotoxicity, apoptosis, or specific signaling pathways.[14][15][16][17][18] They provide a more physiologically relevant context than biochemical assays.

Experimental Protocol: General Biochemical Kinase Assay

-

Reagent Preparation: Prepare assay buffer, purified kinase, substrate, and ATP at appropriate concentrations.

-

Compound Dispensing: Serially dilute this compound in DMSO and dispense into a 384-well assay plate.

-

Enzyme Addition: Add the purified kinase to each well and incubate briefly.

-

Reaction Initiation: Add a mixture of substrate and ATP to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at room temperature for a specified period.

-

Detection: Add a detection reagent that measures either substrate consumption or product formation (e.g., via fluorescence, luminescence, or TR-FRET).

-

Data Analysis: Read the plate on a suitable plate reader and calculate the percent inhibition for each compound concentration to determine the IC50 value.

Hit Validation and Dose-Response Analysis

Any "hits" from the primary HTS must be rigorously validated to eliminate false positives. This involves re-testing the compound in the primary assay and performing dose-response studies to determine its potency (e.g., IC50 or EC50 values).

Phase 3: Target Identification and Validation

Once a reproducible biological activity is confirmed, the focus shifts to identifying the specific molecular target(s) responsible for this effect.

Affinity-Based Methods

These techniques aim to directly identify the proteins that physically interact with the compound.

-

Affinity Chromatography: The compound is immobilized on a solid support, and a cell lysate is passed over it. Proteins that bind to the compound are captured and subsequently identified by mass spectrometry.

-

Thermal Shift Assay (TSA): This method assesses the ability of a compound to stabilize a protein against thermal denaturation. An increase in the melting temperature of a protein in the presence of the compound suggests a direct binding interaction.

Genetic and Genomic Approaches

These methods infer the target by observing the cellular consequences of gene modulation.

-

Gene Expression Profiling: By analyzing changes in the transcriptome of cells treated with the compound, we can generate a gene expression "signature."[23][24][25][26][27] This signature can be compared to databases of signatures from compounds with known mechanisms of action to reveal potential similarities in their MoA.

Caption: Convergent Approaches to Target Identification.

Phase 4: Mechanistic Deep Dive and In Vivo Corroboration

With a validated target in hand, the final phase involves a detailed characterization of the molecular interactions and an assessment of the compound's effects in a more complex biological system.

Biophysical Characterization of Binding

A suite of biophysical techniques should be employed to precisely quantify the interaction between this compound and its validated target.

| Technique | Parameter Measured | Rationale |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) | Provides a complete thermodynamic profile of the binding interaction.[28][29][30][31][32] |

| Surface Plasmon Resonance (SPR) | Association (ka) and dissociation (kd) rates, and binding affinity (Kd) | Offers real-time kinetic analysis of the binding event.[33][34][35][36][37] |

Pathway Analysis and Biomarker Development

Once the direct target is known, further cell-based assays are conducted to map the downstream signaling pathways affected by the compound's interaction with its target. This can lead to the identification of pharmacodynamic (PD) biomarkers that can be used to monitor the compound's activity in vivo.

In Vivo Efficacy and PK/PD Studies

The ultimate validation of a compound's mechanism of action comes from demonstrating its efficacy in a relevant animal model of disease.

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: These studies are essential to understand the relationship between the drug's concentration in the body over time (PK) and its biological effect (PD).[38][39][40][41][42] This helps in establishing a therapeutic window and an optimal dosing regimen.

-

ADME and Toxicology Studies: A comprehensive evaluation of the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) is crucial for its progression as a potential drug candidate.[43][44][45][46][47]

Caption: Final Pathway to Defining the Mechanism of Action.

Conclusion: A Roadmap to Discovery

The journey to elucidate the mechanism of action of a novel compound like this compound is a systematic and iterative process. It begins with a strong foundation of in silico and physicochemical analysis, progresses through rigorous in vitro screening and target identification, and culminates in a detailed mechanistic understanding validated in relevant biological systems. By adhering to a logical, evidence-based framework, we can transform a chemical unknown into a well-characterized biological probe or a promising therapeutic lead. This guide provides the roadmap for that transformative journey.

References

- Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI. (2022-11-30). [Link]

- Isothermal titration calorimetry to determine association constants for high-affinity ligands.

- Gene Expression Profiling and its Practice in Drug Development. PMC - NIH. [Link]

- Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015-02-19). [Link]

- KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

- Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. Malvern Panalytical. [Link]

- Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

- The Difference Between Pharmacokinetics and Pharmacodynamics. BioAgilytix Labs. [Link]

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024-03-06). [Link]

- Biochemical assays in drug discovery and development. Celtarys Research. (2025-07-24). [Link]

- Characterizing Binding Interactions by ITC. TA Instruments. [Link]

- Application of perturbation gene expression profiles in drug discovery—From mechanism of action to quantit

- The role of gene expression profiling in drug discovery. PubMed. [Link]

- The Importance of Pharmaceutical ADME Studies | Contract Labor

- The Importance of ADMET in Early Drug Discovery and Development | The Scientist. (2020-06-03). [Link]

- Full article: Gene Expression Profiling in the Discovery, Optimization and Development of Novel Drugs: One Universal Screening Pl

- Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. PubMed. [Link]

- Target prediction of small molecules with information of key molecular interactions. PubMed. [Link]

- Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link]

- Role of Cell-Based Assays in Drug Discovery and Development.

- Functional Cell-Based Assays | Mechanism of Action, Prolifer

- Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (2025-09-09). [Link]

- Measuring antibody-antigen binding kinetics using surface plasmon resonance. PubMed. [Link]

- The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020-10-03). [Link]

- Cell-based Assays for Better Insights into Function and Mechanism of Action. [Link]

- RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method. Synthego. (2025-10-10). [Link]

- The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix Labs. [Link]

- Importance of ADME and Toxicology Studies in Drug Discovery. (2023-04-19). [Link]

- VeriSIM Gene Expression Profiling: What It Is and How to Do It Drug Discovery & Development Technology. (2022-10-31). [Link]

- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019-07-16). [Link]

- RNAi: Mechanisms, Applications, and Compar

- Cell-based assays on the rise | BMG LABTECH. (2022-05-02). [Link]

- Pharmacokinetics, Pharmacodynamics, and Toxicokinetics Demystified | Altasciences. [Link]

- What are the physicochemical properties of drug? - LookChem. (2023-12-13). [Link]

- Importance of ADME/Tox in Early Drug Discovery | Computational Chemistry | Blog. (2022-01-21). [Link]

- Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. NIH. [Link]

- Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery. Illinois Experts. [Link]

- How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. (2025-12-25). [Link]

- Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip | Bio-Radi

- Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. [Link]

- Determination of kinetic data using surface plasmon resonance biosensors.

- Target Identification and Valid

- Computational Prediction and Analysis of Associations between Small Molecules and Binding-Associated S-Nitrosylation Sites. PubMed Central. (2018-04-19). [Link]

- Computational target prediction to identify off-targets for (−)-EA....

- Biochemical Assays | Enzymatic & Kinetic Activity. Domainex. [Link]

- Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map. NIH. [Link]

- The Best Functional Genomic Screening Method: CRISPR or RNAi? | Biocompare. (2019-04-30). [Link]

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 3. fiveable.me [fiveable.me]

- 4. What are the physicochemical properties of drug? [lookchem.com]

- 5. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Computational Prediction and Analysis of Associations between Small Molecules and Binding-Associated S-Nitrosylation Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 10. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]

- 13. Target & Lead Identification & Validation | Thermo Fisher Scientific - KR [thermofisher.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Functional Cell-Based Assays | Mechanism of Action, Proliferation [accelevirdx.com]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. bioagilytix.com [bioagilytix.com]

- 18. bmglabtech.com [bmglabtech.com]

- 19. synthego.com [synthego.com]

- 20. RNAi: Mechanisms, Applications, and Comparative Insights - CD Genomics [rna.cd-genomics.com]

- 21. Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biocompare.com [biocompare.com]

- 23. Gene Expression Profiling and its Practice in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Application of perturbation gene expression profiles in drug discovery—From mechanism of action to quantitative modelling [frontiersin.org]

- 25. The role of gene expression profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. VeriSIM Gene Expression Profiling: What It Is and How to Do It â Drug Discovery & Development Technology [verisimlife.com]

- 28. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 30. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 31. tainstruments.com [tainstruments.com]

- 32. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. experts.illinois.edu [experts.illinois.edu]

- 35. bioradiations.com [bioradiations.com]

- 36. nicoyalife.com [nicoyalife.com]

- 37. researchgate.net [researchgate.net]

- 38. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]

- 39. bioagilytix.com [bioagilytix.com]

- 40. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]

- 41. Pharmacokinetics, Pharmacodynamics, and Toxicokinetics Demystified | Altasciences [altasciences.com]

- 42. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 43. contractlaboratory.com [contractlaboratory.com]

- 44. The Importance of ADMET in Early Drug Discovery and Development | The Scientist [the-scientist.com]

- 45. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 46. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]

- 47. lifechemicals.com [lifechemicals.com]

Methyl 2-(cyanomethoxy)benzoate: A Comprehensive Technical Guide for Drug Discovery Professionals

This in-depth guide provides a comprehensive overview of Methyl 2-(cyanomethoxy)benzoate, a versatile building block with significant potential in medicinal chemistry and drug development. We will delve into its synthesis, spectroscopic characterization, and explore its putative applications, grounded in established chemical principles and analogous compound activities. This document is intended for researchers, scientists, and professionals in the field of drug discovery seeking to leverage this molecule in their research endeavors.

Introduction: The Chemical Identity of this compound

This compound, with the CAS Number 1641-00-5, is an organic compound featuring a benzoate ester scaffold appended with a cyanomethoxy group at the ortho position.[1] Its molecular formula is C₁₀H₉NO₃, and it has a molecular weight of 191.19 g/mol . The presence of the ester, nitrile, and ether functionalities within a compact aromatic framework makes it an attractive starting point for the synthesis of more complex molecules with diverse biological activities.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis of this compound: Proposed Methodologies

Pathway A: Williamson Ether Synthesis from Methyl Salicylate

This approach utilizes the classical Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[2][3][4][5][6]

Caption: Proposed synthesis of this compound via Williamson Ether Synthesis.

Detailed Experimental Protocol (Proposed):

-

Deprotonation of Methyl Salicylate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl salicylate (1.0 eq.) in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile. Add a strong base, such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 1.5 eq.), portion-wise at 0 °C. Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the corresponding phenoxide.

-

Nucleophilic Substitution: To the solution of the phenoxide, add chloroacetonitrile (1.2 eq.) dropwise at room temperature.[7] The reaction mixture is then heated to 50-70 °C and stirred for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Pathway B: Two-Step Synthesis from Methyl o-Toluate

This alternative route involves the initial formation of a benzylic bromide followed by a nucleophilic substitution with cyanide and subsequent ether formation. A more direct approach from methyl 2-(bromomethyl)benzoate is also feasible.

Caption: Proposed two-step synthesis of this compound from Methyl o-Toluate.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of Methyl 2-(bromomethyl)benzoate [1][8][9]

-

To a solution of methyl o-toluate (1.0 eq.) in a non-polar solvent like carbon tetrachloride or cyclohexane, add N-bromosuccinimide (NBS, 1.1 eq.) and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (catalytic amount).

-

Heat the reaction mixture to reflux and irradiate with a UV lamp or a high-wattage incandescent lamp to initiate the radical chain reaction.[1]

-

Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the succinimide byproduct, and wash the filtrate with aqueous sodium thiosulfate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield Methyl 2-(bromomethyl)benzoate.

Step 2: Synthesis of this compound

This step is analogous to the Williamson ether synthesis, but the ether linkage is formed from the reaction of the benzylic bromide with a source of the cyanomethoxy anion. A more direct conversion from the bromide to the final product can be envisioned by reacting it with the sodium salt of hydroxyacetonitrile. However, a more practical approach would be a two-step sequence involving initial displacement of the bromide with a hydroxide equivalent followed by reaction with chloroacetonitrile. For a more direct approach, one could attempt a reaction with sodium cyanomethoxide, although the stability of this reagent might be a concern.

A more plausible route from Methyl 2-(bromomethyl)benzoate would be a nucleophilic substitution with sodium cyanide to form Methyl 2-(cyanomethyl)benzoate, a related but different compound. To obtain the target molecule, a reaction with the sodium salt of glycolnitrile (hydroxyacetonitrile) would be necessary.

Given the potential complexities, Pathway A is the more direct and recommended synthetic route.

Spectroscopic Characterization

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals and Interpretation |

| ¹H NMR | Aromatic Protons (4H): Complex multiplet in the range of δ 7.0-8.0 ppm. The ortho, meta, and para protons will exhibit distinct chemical shifts and coupling patterns due to the influence of the ester and cyanomethoxy substituents. Methylene Protons (-OCH₂CN, 2H): A singlet around δ 4.8-5.0 ppm. Methyl Protons (-OCH₃, 3H): A singlet around δ 3.9 ppm. |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal around δ 165-167 ppm.[12] Aromatic Carbons (6C): Multiple signals between δ 110-160 ppm. The carbon bearing the cyanomethoxy group will be shifted downfield. Nitrile Carbon (-CN): A signal in the range of δ 115-120 ppm. Methylene Carbon (-OCH₂CN): A signal around δ 55-60 ppm. Methyl Carbon (-OCH₃): A signal around δ 52 ppm. |

| Infrared (IR) | C≡N Stretch: A sharp, medium intensity absorption band around 2250 cm⁻¹. C=O Stretch (Ester): A strong, sharp absorption band around 1720-1730 cm⁻¹. C-O Stretch (Ether and Ester): Strong absorption bands in the region of 1250-1000 cm⁻¹. Aromatic C=C Stretch: Medium intensity bands around 1600 and 1480 cm⁻¹. Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): A peak at m/z = 191.0582 corresponding to the exact mass of C₁₀H₉NO₃. Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the methoxy group (-OCH₃), the cyanomethoxy group (-OCH₂CN), and the entire ester group (-COOCH₃). |

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound suggest its utility as a versatile intermediate for the synthesis of biologically active molecules. Benzoic acid and its derivatives are known to possess a wide range of pharmacological activities, including antifungal, antimicrobial, and anticancer properties.[15][16][17][18][19][20][21][22][23][24][25]

Antifungal and Antimicrobial Agents

The benzoate scaffold is a common feature in many antifungal agents.[15][16][17][18][23] The mechanism of action for simple benzoates often involves the disruption of cellular pH homeostasis in fungi.[16][17] The introduction of the cyanomethoxy group could modulate the lipophilicity and electronic properties of the molecule, potentially leading to enhanced antifungal or antimicrobial activity. Further derivatization of the ester or the aromatic ring could lead to novel compounds with improved potency and selectivity.

Anticancer Agents

Numerous benzoate derivatives have been investigated for their anticancer properties.[19][20][21][26] The mechanism of action can vary widely, from the inhibition of specific enzymes to the disruption of microtubule dynamics. The cyanomethoxy group can serve as a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in the development of new anticancer drug candidates.

Enzyme Inhibitors

The ester and nitrile functionalities can act as key binding elements in the active sites of various enzymes. For instance, derivatives of benzoic acid have been explored as inhibitors of enzymes like phosphodiesterases. The unique electronic and steric properties of the cyanomethoxy group could be exploited to design potent and selective enzyme inhibitors for various therapeutic targets.

Conclusion

This compound is a readily accessible and highly versatile chemical entity with significant potential for application in drug discovery and development. This guide has provided a detailed overview of its chemical properties, proposed robust synthetic pathways, and predicted its key spectroscopic features. The exploration of its biological activities, particularly in the areas of antifungal and anticancer research, represents a promising avenue for future investigation. The strategic derivatization of this scaffold could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

- PrepChem.

- PrepChem.

- Stothers, J. B., & Lauterbur, P. C. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241. [Link]

- Canadian Science Publishing. 13C n.m.r. studies. X.

- Google Patents. Process for synthesis of lenalidomide.

- Anasazi Instruments.

- University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]